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molecular formula C14H20O2 B114747 2,6-Di-tert-butyl-P-benzoquinone CAS No. 719-22-2

2,6-Di-tert-butyl-P-benzoquinone

Cat. No. B114747
M. Wt: 220.31 g/mol
InChI Key: RDQSIADLBQFVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06852867B2

Procedure details

To 1.2 L of water, 223.2 g (1.09 mol) of sodium hydrosulfite, 1.0 L of cyclohexane, 200.0 g (908 mmol) of 2,6-di-tert-butyl-1,4-benzoquinone and 20.7 g (90.9 mmol) of benzyltriethylammonium chloride were added and the mixture was stirred for 1 hour at 40° C. The reaction mixture was subjected to liquid-liquid separation and the aqueous layer was discarded. The organic layer was washed with 400 mL of water to give a solution of 2,6-di-tert-butylhydroquinone in cyclohexane.
Name
Quantity
1.2 L
Type
reactant
Reaction Step One
Quantity
223.2 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.S(S([O-])=O)([O-])=O.[Na+].[Na+].[C:10]([C:14]1[C:15](=[O:25])[C:16]([C:21]([CH3:24])([CH3:23])[CH3:22])=[CH:17][C:18](=[O:20])[CH:19]=1)([CH3:13])([CH3:12])[CH3:11]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C1CCCCC1>[C:10]([C:14]1[CH:19]=[C:18]([OH:20])[CH:17]=[C:16]([C:21]([CH3:24])([CH3:23])[CH3:22])[C:15]=1[OH:25])([CH3:13])([CH3:12])[CH3:11] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
1.2 L
Type
reactant
Smiles
O
Name
Quantity
223.2 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
200 g
Type
reactant
Smiles
C(C)(C)(C)C=1C(C(=CC(C1)=O)C(C)(C)C)=O
Name
Quantity
20.7 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
1 L
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was subjected to liquid-liquid separation
WASH
Type
WASH
Details
The organic layer was washed with 400 mL of water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(O)C(=CC(=C1)O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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